molecular formula C13H21BO3 B591891 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one CAS No. 1187055-94-2

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

Cat. No. B591891
CAS RN: 1187055-94-2
M. Wt: 236.118
InChI Key: KQLGMNXGSZJBMG-UHFFFAOYSA-N
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Description

“5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one” is a chemical compound. It is a derivative of boronic acid and is often used in the synthesis of various pharmaceuticals and chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C15H21BO4 . The InChI code for this compound is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.14 . It is typically in solid form . The compound’s InChI key is PQEGFCISHQGIJO-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis Intermediate

This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . It plays a significant role in the synthesis of various organic compounds .

Crystallographic and Conformational Analyses

The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . It can be used for crystallographic and conformational analyses .

Density Functional Theory (DFT) Studies

The compound can be used in DFT studies to calculate the molecular electrostatic potential and frontier molecular orbitals . This helps to further clarify certain physical and chemical properties of the compound .

Drug Synthesis

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . It is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibitors or Specific Ligand Drugs

Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Anticancer, Antiviral, Antibacterial, Antiprotozoal, Antipsychotic, Anti-Inflammatory, Analgesic, and Radiosensitization Effects

Indazole derivatives have been reported to have these effects . As a significant intermediate of 1H-indazole derivatives, this compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO3/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLGMNXGSZJBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CC(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

CAS RN

1187055-94-2
Record name 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
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